![molecular formula C18H21N7O4S B2466019 2-メトキシ-5-(N-メチル-N-(1-(3-メチル-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)アゼチジン-3-イル)スルファモイル)ベンズアミド CAS No. 2309630-94-0](/img/structure/B2466019.png)
2-メトキシ-5-(N-メチル-N-(1-(3-メチル-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)アゼチジン-3-イル)スルファモイル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)benzamide is an intriguing compound in chemical research due to its complex structure and potential applications across various fields. It combines elements of benzamide, sulfonamide, triazolopyridazine, and azetidine frameworks, which contribute to its unique properties and versatility.
科学的研究の応用
The biological activity of 2-methoxy-5-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)benzamide has been explored in various studies. Its potential therapeutic applications include:
- Anticancer Activity : Compounds with similar triazolo-pyridazine structures have shown promising results in inhibiting cancer cell lines. For instance, derivatives have been evaluated for their inhibitory activity against c-Met kinase in cancer cells such as A549 and MCF-7, indicating potential use in cancer therapy .
- Antimicrobial Properties : The presence of the triazole ring is associated with antifungal activity. Compounds containing such structures have been reported to exhibit significant antifungal effects against various pathogens.
Case Studies and Research Findings
Several studies highlight the efficacy of related compounds in clinical and laboratory settings:
- Kinase Inhibition : Research has demonstrated that triazolo-pyridazine derivatives can effectively inhibit c-Met kinase activity, which is crucial in various cancers. One study reported significant cytotoxicity against multiple cancer cell lines with IC50 values below 5 μM for certain derivatives .
- Synthesis and Evaluation : A detailed synthesis pathway was established for related triazolo-pyridazine compounds, showcasing their potential as bioactive molecules. The synthetic routes involved cyclization and substitution reactions that yielded high-purity products suitable for biological testing .
- Pharmacological Insights : The pharmacological profiles of these compounds suggest that they may serve as valuable leads in drug development due to their ability to target specific enzymes involved in disease progression .
Summary of Applications
Application Area | Description |
---|---|
Anticancer Activity | Inhibits c-Met kinase; shows cytotoxic effects on cancer cell lines (A549, MCF-7). |
Antimicrobial Effects | Exhibits antifungal properties; potential against various pathogens due to triazole functionality. |
Drug Development | Serves as a lead compound for further optimization in medicinal chemistry and pharmacology studies. |
準備方法
Synthetic Routes and Reaction Conditions
To synthesize this compound, chemists typically start with a benzamide derivative, introducing the sulfonamide and azetidine groups through a series of nucleophilic substitution and addition reactions. The triazolopyridazine moiety is often constructed via cyclization reactions involving hydrazine derivatives and aldehydes under acidic or basic conditions. The final methoxy substitution is achieved through methylation using agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial synthesis might involve optimized conditions to enhance yield and purity, such as:
High-pressure reactors for improved reaction rates.
Continuous flow processes to maintain steady-state conditions.
Use of catalysts to lower energy consumption and reaction times.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The methoxy group can undergo oxidative cleavage, forming aldehydes or acids.
Reduction: : The azetidine ring can be hydrogenated to form simpler amines.
Substitution: : The sulfonamide group can participate in nucleophilic substitutions with amines or alcohols.
生物活性
The compound 2-methoxy-5-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C15H17N5O2S. The structural complexity is indicative of its potential interactions within biological systems. The presence of a triazole ring and a sulfamoyl group suggests possible roles in enzyme inhibition and receptor modulation.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Enzyme Inhibition : Many triazole derivatives are known to inhibit specific enzymes such as phosphodiesterases and kinases.
- Antimicrobial Properties : Compounds containing sulfamoyl groups have been associated with antibacterial and antifungal activities.
- Anticancer Effects : Certain derivatives have shown promise in inhibiting tumor growth through various pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific protein kinases involved in cancer progression. For instance, triazole derivatives have been noted for their ability to inhibit c-Met kinase, which plays a significant role in tumor growth and metastasis .
- Modulation of Signaling Pathways : By interacting with receptors or enzymes, this compound could influence key signaling pathways such as those involved in apoptosis or cell proliferation .
- Antimicrobial Mechanisms : The sulfamoyl group may interfere with bacterial folate synthesis, leading to antibacterial effects similar to traditional sulfonamide antibiotics .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to 2-methoxy-5-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)benzamide:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest:
- Absorption : The methoxy group may enhance lipophilicity, facilitating better absorption.
- Metabolism : Potential metabolic pathways include oxidation and conjugation, which are common for compounds with similar structures.
- Toxicity Profile : Initial toxicity assessments indicate a favorable profile; however, comprehensive toxicological studies are necessary to confirm safety.
特性
IUPAC Name |
2-methoxy-5-[methyl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O4S/c1-11-20-21-16-6-7-17(22-25(11)16)24-9-12(10-24)23(2)30(27,28)13-4-5-15(29-3)14(8-13)18(19)26/h4-8,12H,9-10H2,1-3H3,(H2,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKOQTZNDCVSCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4=CC(=C(C=C4)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。